molecular formula C8H9N3 B2583567 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 41231-05-4

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2583567
CAS No.: 41231-05-4
M. Wt: 147.181
InChI Key: FSHTURWBRWEQPH-UHFFFAOYSA-N
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Description

Significance and Structural Characteristics of Nitrogen-Containing Bicyclic Heterocycles

Nitrogen-containing bicyclic heterocycles, such as imidazo[4,5-b]pyridine, represent a critical class of organic compounds. uni.lu Their importance is rooted in their widespread presence in natural products, including vitamins, alkaloids, and antibiotics. irb.hrnih.gov These compounds are integral to numerous biological processes, and their unique structural and electronic properties make them privileged scaffolds in drug design. uni.luirb.hr

The fusion of an imidazole (B134444) ring with a pyridine (B92270) ring creates the imidazopyridine core. mdpi.com This arrangement results in a planar, aromatic system with distinct electronic characteristics conferred by the nitrogen atoms. The ability of these nitrogen atoms to form hydrogen bonds is a key factor in their biological activity, enabling interactions with various biomolecules like enzymes and nucleic acids. nih.gov The structural diversity within this class allows for fine-tuning of a compound's physicochemical properties and biological targets. irb.hr

Historical Context of Imidazo[4,5-b]pyridine Systems in Chemical Research

Imidazo[4,5-b]pyridines are among the earliest known heteroaromatic derivatives. nih.gov Their structural analogy to purines sparked early interest from biologists and chemists, leading to investigations into their potential as therapeutic agents. nih.govacs.org This foundational research established them as bioisosteres of purines, meaning they can elicit similar biological responses due to their comparable shape and electronic properties. mdpi.com

Over the decades, research has expanded significantly, with numerous synthetic methodologies developed to create a wide array of derivatives. bldpharm.com These synthetic efforts have been driven by the discovery of diverse biological activities, including their roles as GABAA receptor agonists, proton pump inhibitors, and anti-inflammatory agents. uctm.edunih.gov This rich history has cemented the imidazo[4,5-b]pyridine scaffold as a valuable template in medicinal chemistry. mdpi.com

Overview of Research Trajectories for the 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine Core

While the broader imidazo[4,5-b]pyridine family is extensively studied, specific published research focusing exclusively on this compound is not widely available. Much of the existing literature concentrates on derivatives where various functional groups are attached to the core structure to explore their therapeutic potential. For instance, studies have investigated 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives for their potential anticancer and anti-inflammatory properties. nih.govnih.gov

The compound this compound is identified in chemical databases, and its basic properties can be computationally predicted. However, a deep body of experimental research detailing its synthesis, reactivity, and biological activity is not present in current scientific literature.

Future research on this compound would likely follow trajectories established for other molecules in its class. This could include its synthesis and characterization, followed by screening for various biological activities, such as kinase inhibition or antimicrobial effects, which are common areas of investigation for novel imidazo[4,5-b]pyridine derivatives. nih.gov

Below is a data table with basic information for the compound.

PropertyData
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
SMILES CC1=NC2=C(N1C)N=CC=C2
InChI InChI=1S/C8H9N3/c1-6-10-7-4-3-5-9-8(7)11(6)2/h3-5H,1-2H3
InChIKey FSHTURWBRWEQPH-UHFFFAOYSA-N

Data sourced from PubChemLite. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-10-7-4-3-5-9-8(7)11(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHTURWBRWEQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine and Its Structural Analogs

Classical Synthetic Approaches to the Imidazo[4,5-b]pyridine Core

The traditional synthesis of the imidazo[4,5-b]pyridine skeleton has long relied on robust and well-established chemical reactions. These methods, primarily centered around the construction of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure, have been the bedrock for accessing this class of compounds for decades.

Condensation Reactions of 2,3-Diaminopyridines

The most prevalent classical strategy for synthesizing the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine (B105623) with various carbonyl-containing compounds. nih.gov This approach, often referred to as the Phillips-Ladenburg synthesis, is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the resulting heterocyclic system.

The reaction typically involves heating the diaminopyridine with a carboxylic acid or its derivatives (such as esters, orthoesters, or acid chlorides) under acidic conditions, leading to cyclization and dehydration to form the imidazole ring. nih.gov For instance, reacting 2,3-diaminopyridine with formic acid is a standard method to produce the parent 3H-imidazo[4,5-b]pyridine. nih.gov Similarly, condensation with aldehydes is another common pathway. nih.gov In this variation, 2,3-diaminopyridine is reacted with an aldehyde, often in the presence of an oxidizing agent or under conditions that facilitate air oxidation, to achieve the final aromatic product. nih.govnih.gov A notable example is the reaction with various benzaldehydes, often using a sodium metabisulfite (B1197395) adduct, to yield 2-aryl-substituted imidazo[4,5-b]pyridines. nih.gov

To synthesize the specific target compound, 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine , the classical approach involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound, namely diacetyl (also known as 2,3-butanedione). The reaction proceeds by the sequential condensation of the two carbonyl groups with the two amino groups of the pyridine derivative, followed by ring closure and aromatization.

Table 1: Examples of Classical Condensation Reactions
Reactant 1Reactant 2Key ConditionsProductReference
2,3-DiaminopyridineFormic AcidReflux3H-imidazo[4,5-b]pyridine nih.gov
2,3-DiaminopyridineBenzaldehydeNa2S2O5, DMSO2-Phenyl-1H-imidazo[4,5-b]pyridine nih.gov
2,3-DiaminopyridineDiacetyl (2,3-Butanedione)Acidic catalysis, HeatThis compoundGeneral Method

Ring-Closure Reactions for Imidazole Formation

The formation of the imidazole ring is the crucial step in these classical syntheses. The mechanism of this ring-closure reaction is a direct consequence of the condensation process. When 2,3-diaminopyridine reacts with a carboxylic acid, an intermediate amide is formed, which then undergoes an intramolecular cyclization via nucleophilic attack of the second amino group onto the amide carbonyl. Subsequent dehydration yields the aromatic imidazo[4,5-b]pyridine.

In the case of aldehydes, the reaction is thought to proceed through the formation of a dihydroimidazopyridine intermediate after the initial condensation and cyclization. nih.gov This intermediate must then be oxidized to form the final aromatic product. This oxidation can be accomplished by an added oxidizing agent or, in many cases, by atmospheric oxygen, particularly at elevated temperatures. nih.govmdpi.com The choice of reagents and reaction conditions is therefore critical not only for the initial condensation but also for facilitating the final aromatization step to furnish the stable heterocyclic system.

Modern and Green Chemistry Synthetic Routes

In recent years, the principles of green chemistry have driven the development of more efficient, safer, and environmentally friendly methods for synthesizing imidazo[4,5-b]pyridine derivatives. These modern approaches focus on reducing reaction times, minimizing waste, and avoiding hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of imidazo[4,5-b]pyridines, microwave irradiation has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. eurjchem.com This technique efficiently transfers energy directly to the reacting molecules, leading to rapid heating and enhanced reaction rates. The synthesis of various 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been successfully demonstrated using both conventional and microwave-assisted methods, with the latter providing cleaner reactions in significantly less time. eurjchem.com This approach is often combined with other modern techniques, such as multicomponent reactions, to further enhance synthetic efficiency. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Product TypeMethodTypical Reaction TimeAdvantagesReference
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridinesConventional HeatingSeveral hoursStandard laboratory setup eurjchem.com
Microwave IrradiationMinutesReduced time, higher yields, cleaner reactions eurjchem.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, represent a highly efficient and atom-economical synthetic strategy. Several modern syntheses of the imidazo[4,5-b]pyridine core utilize this approach.

For example, a one-pot, three-component eco-friendly synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been described. researchgate.net This reaction brings together diethylphthalate, anilines, and pyridine-2,3-diamine in a single vessel. researchgate.net Another innovative one-pot tandem process starts with 2-chloro-3-nitropyridine (B167233). acs.org This starting material undergoes a sequence of reactions—nucleophilic aromatic substitution (SNAr) with a primary amine, reduction of the nitro group to an amine, and subsequent condensation with an aldehyde—all within the same reaction pot to yield highly substituted imidazo[4,5-b]pyridines. acs.org These MCRs avoid the need for isolating and purifying intermediates, thus saving time, resources, and reducing waste.

Environmentally Benign Solvent Systems and Catalysis

A key focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water and glycerol (B35011) are two such solvents that have been successfully employed in the synthesis of imidazo[4,5-b]pyridines. An environmentally-benign methodology for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridines involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, proceeding via an air oxidative cyclocondensation. mdpi.com Similarly, the use of glycerol as a solvent, combined with phosphoric acid as a catalyst, has been shown to be effective for one-pot syntheses of imidazo[4,5-b]pyridine derivatives, offering short reaction times and excellent yields. researchgate.net A mixture of water and isopropanol (B130326) (H2O-IPA) has also been utilized as a green medium for a catalyst-free, one-pot tandem synthesis. acs.org

In addition to greener solvents, modern catalytic systems are being developed to improve efficiency and recyclability. Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are used to introduce aryl or other substituents onto the imidazo[4,5-b]pyridine scaffold, allowing for the rapid creation of diverse chemical libraries. nih.gov Furthermore, the use of reusable heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay, and cheap, non-toxic Brønsted acids like phosphotungstic acid in related syntheses, points towards more sustainable catalytic approaches. nih.gov

Table 3: Green Chemistry Approaches to Imidazo[4,5-b]pyridine Synthesis
Green AspectExample SystemKey FeaturesReference
Benign SolventWater (H2O)Thermal conditions, no added oxidative reagent. mdpi.com
Benign SolventGlycerolUsed in a one-pot, three-component reaction. researchgate.net
Benign SolventWater-Isopropanol (H2O-IPA)Catalyst-free one-pot tandem synthesis. acs.org
Modern CatalysisPalladium Catalysis (Suzuki Coupling)Efficient C-C bond formation for derivatization. nih.gov
Green CatalystPhosphoric AcidEffective catalyst in glycerol medium. researchgate.net

Strategies for Specific Substitution at the 2,3-Positions and Nitrogen Atom of the Imidazo[4,5-b]pyridine System

Achieving regiocontrol in the functionalization of the imidazo[4,5-b]pyridine nucleus is a significant synthetic challenge due to the presence of multiple reactive nitrogen and carbon sites. Chemists have developed several methodologies to selectively introduce alkyl and aryl groups at specific positions, construct the scaffold through efficient tandem reactions, and incorporate desired functionalities by modifying precursor molecules before cyclization.

Direct functionalization of the pre-formed imidazo[4,5-b]pyridine ring is a key strategy for introducing molecular diversity. Regioselectivity in these reactions is dictated by the inherent electronic properties of the ring system and the judicious use of protecting groups and specific catalytic systems.

Arylation: Direct C-H arylation has emerged as a powerful tool for functionalizing the C2 position of the imidazo[4,5-b]pyridine core. To achieve regioselectivity and prevent competing N-arylation, the imidazole nitrogen is often protected. For instance, N3-MEM-protected imidazo[4,5-b]pyridines undergo efficient and selective C2-arylation with various aryl iodides. This transformation is typically catalyzed by a dual-metal system, such as Palladium(II) acetate (B1210297) and Copper(I) iodide, in the presence of a base like cesium carbonate. This method circumvents the need to install the C2 substituent early in the synthesis and allows for late-stage diversification.

Table 1: C2-Arylation of N3-MEM-protected imidazo[4,5-b]pyridine

Aryl IodideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
IodobenzenePd(OAc)₂, CuICs₂CO₃DMF14075
1-Fluoro-3-iodobenzenePd(OAc)₂, CuICs₂CO₃DMF14068
1-Iodo-2-methylbenzenePd(OAc)₂, CuICs₂CO₃DMF14071
4-IodoanisolePd(OAc)₂, CuICs₂CO₃DMF14080

Alkylation: The N-alkylation of the imidazo[4,5-b]pyridine system is a common strategy but often poses challenges in regioselectivity. The reaction can occur on the imidazole nitrogen (N1 or N3) or the pyridine nitrogen (N4), frequently yielding a mixture of isomers. nih.gov The alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under solid-liquid phase transfer catalysis (PTC) conditions, for example, typically produces a mixture of N3 and N4 regioisomers. uctm.edu The distribution of these products is influenced by steric and electronic factors of both the substrate and the alkylating agent. In the case of ethyl bromoacetate, the reaction can even yield a mixture of N1, N3, and N4 regioisomers. uctm.edu The unambiguous structural assignment of these isomers often requires advanced analytical techniques such as 2D-NOESY and HMBC NMR spectroscopy. nih.gov

Table 2: Regioselectivity in N-Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

Alkylating AgentConditionsObserved Regioisomers
Benzyl chlorideK₂CO₃, TBAB, DMFN3 and N4
1-(Bromomethyl)-4-methylbenzeneK₂CO₃, TBAB, DMFN3 and N4
Ethyl bromoacetateK₂CO₃, TBAB, DMFN1, N3, and N4
Allyl bromideK₂CO₃, TBAB, DMFN3
Propargyl bromideK₂CO₃, TBAB, DMFN3

One-pot tandem reactions provide an efficient and atom-economical approach to constructing the imidazo[4,5-b]pyridine skeleton with desired substituents at the 2 and 3 positions. acs.orgnih.gov A notable example involves a three-step sequence starting from 2-chloro-3-nitropyridine. acs.orgnih.gov This method allows for the rapid assembly of 2,3-disubstituted imidazo[4,5-b]pyridines with only a single chromatographic purification step at the end of the sequence. nih.gov

The process unfolds as follows:

SNAr Reaction: A primary amine displaces the chlorine atom at the C2 position of 2-chloro-3-nitropyridine to form an N-substituted-3-nitropyridin-2-amine. This step introduces the future N3 substituent. acs.orgnih.gov

Nitro Group Reduction: The nitro group of the intermediate is reduced in situ to an amino group, typically using zinc powder and hydrochloric acid, yielding an N-substituted pyridine-2,3-diamine. acs.orgnih.gov

Condensation and Cyclization: The final step involves the addition of an aldehyde to the reaction mixture. The diamine undergoes condensation with the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to form the desired 2,3-disubstituted-3H-imidazo[4,5-b]pyridine. The aldehyde provides the substituent at the C2 position. acs.orgnih.gov

This entire tandem sequence is effectively carried out in a benign H₂O-IPA solvent system, highlighting its green chemistry credentials. acs.orgnih.gov

Table 3: Scope of Tandem Synthesis for 2,3-Disubstituted Imidazo[4,5-b]pyridines

Primary Amine (R³ source)Aldehyde (R² source)ProductYield (%)
Propylamine2-Bromobenzaldehyde2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine acs.orgnih.gov90 acs.orgnih.gov
Propylamine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine acs.orgnih.gov92 acs.orgnih.gov
Butylamine2-Fluorobenzaldehyde3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine acs.orgnih.gov91 acs.orgnih.gov
ButylaminePyridine-3-carboxaldehyde3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine acs.orgnih.gov88 acs.orgnih.gov
3-MethoxypropylamineThiophene-2-carboxaldehyde3-(3-Methoxypropyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine acs.orgnih.gov94 acs.orgnih.gov

An alternative and highly effective strategy for controlling substitution on the imidazo[4,5-b]pyridine ring is to introduce the desired functional groups onto the precursor molecules before the final cyclization step. This approach offers excellent control over the final substitution pattern, particularly for the N1, N3, and C2 positions.

The most common precursors are substituted pyridine-2,3-diamines. The nature of the substituent at the C2 position of the final product is determined by the choice of the one-carbon synthon used for the imidazole ring closure. For example, reacting a 2,3-diaminopyridine with different benzaldehydes leads to various 2-aryl-substituted imidazo[4,5-b]pyridines. nih.gov

Similarly, substituents on the pyridine ring of the final product, such as a bromine atom at the 6-position, can be installed by starting with a correspondingly substituted precursor, like 5-bromopyridine-2,3-diamine. researchgate.net

Furthermore, this precursor strategy provides a regioselective route to N-substituted isomers that can be difficult to obtain via direct alkylation. For instance, to synthesize an N1-substituted imidazo[4,5-b]pyridine, one can start with the N-alkylation of the 3-amino group of 2,3-diaminopyridine under reductive amination conditions. The resulting N3-alkylated diamine precursor can then be cyclized to yield the N1-substituted product selectively. Conversely, starting with an N-alkylated 2-amino-3-nitropyridine (B1266227) allows, after reduction and cyclization, for the regioselective synthesis of N3-substituted imidazo[4,5-b]pyridines. acs.orgnih.gov

Table 4: Precursor-Based Strategies for Imidazo[4,5-b]pyridine Synthesis

Pyridine PrecursorCyclizing Reagent/PartnerKey Outcome
2,3-DiaminopyridineSubstituted BenzaldehydesControls C2-aryl substitution nih.gov
5-Bromopyridine-2,3-diamineAldehydesInstalls a 6-bromo substituent researchgate.net
N-Substituted Pyridine-2,3-diamineAldehydesRegioselectively forms N3-substituted products acs.orgnih.gov
2,3-DiaminopyridineTriethyl orthoacetateInstalls a C2-methyl group

Compound Index

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides initial and crucial information about the chemical environment of protons and carbons within the molecule. For imidazo[4,5-b]pyridine derivatives, the chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei. dtic.mil

¹H and ¹³C NMR: The ¹H NMR spectrum of a 2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivative would typically show signals for the aromatic protons on the pyridine (B92270) ring and singlets for the two methyl groups at positions 2 and 3. The exact chemical shifts of the aromatic protons are influenced by the substitution pattern on the ring. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the heterocyclic core and the methyl substituents. irb.hr

Below are representative ¹H and ¹³C NMR data for a related derivative, 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile.

¹H NMR Data Chemical Shift (δ/ppm)MultiplicityCoupling Constant (J/Hz)Assignment
Aromatic CH8.34ddJ₁ = 4.71, J₂ = 1.11Harom
Aromatic CH8.05ddJ₁ = 7.92, J₂ = 1.20Harom
Aromatic CH7.28ddJ₁ = 7.95, J₂ = 4.74Harom
CH₂4.58s-CH₂
CH₃3.75s-CH₃
¹³C NMR Data Chemical Shift (δ/ppm)Assignment
Aromatic C148.10Carom
Aromatic C147.50Carom
Aromatic C143.53Carom
Aromatic C133.81Carom
Aromatic C126.66Carom
Aromatic C118.25Carom
CN115.84CN
CH₃28.23CH₃
CH₂17.95CH₂
Data sourced from FULIR. irb.hr

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing connectivity between atoms. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For a this compound derivative, COSY would show correlations between the adjacent aromatic protons on the pyridine ring, helping to confirm their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For the title compound, it would link the methyl proton signals to their corresponding carbon signals and each aromatic proton to its respective carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show through-space interactions between the methyl protons and nearby aromatic protons, providing further structural confirmation.

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous, non-crystalline materials. Different polymorphs of a drug substance can exhibit different physical properties, including solubility and bioavailability.

In the context of this compound derivatives, ssNMR could be used to:

Identify and distinguish between different crystalline polymorphs. Each polymorph would give a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.

Characterize amorphous forms. Amorphous materials lack long-range order and typically produce broader peaks in ssNMR spectra compared to their crystalline counterparts.

Study the structural integrity of the compound in a solid formulation.

A study on the thermally annealed solid-state polymerization of a related diazepine (B8756704) derivative demonstrated the utility of ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic-Angle Spinning) solid-state NMR in characterizing the resulting amorphous product and understanding the reaction mechanism, which was proposed to involve a tautomeric form. researchgate.net

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as tautomerism and conformational changes. researchgate.net Imidazole-containing systems, including imidazo[4,5-b]pyridines, can exhibit prototropic tautomerism, where a hydrogen atom can be located on different nitrogen atoms within the imidazole (B134444) ring. researchgate.net

For this compound, the "3H" designation indicates the position of the hydrogen (or in this case, a methyl group) on the imidazole nitrogen. However, related compounds without N-substitution can exist in equilibrium between different tautomeric forms. mdpi.com DNMR techniques, such as variable temperature (VT) NMR, can be employed to study these equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra as the rate of exchange between tautomers changes. At low temperatures, the exchange may be slow enough to observe distinct signals for each tautomer, while at high temperatures, a single set of averaged signals may be observed. researchgate.net This allows for the determination of the thermodynamic and kinetic parameters of the tautomeric exchange process. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a compound, which is a critical step in its identification. acs.org For this compound (C₈H₉N₃), HRMS can distinguish its formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

The molecular formula of this compound is C₈H₉N₃, with a monoisotopic mass of 147.07965 Da. uni.lu HRMS analysis of its derivatives confirms their elemental composition by comparing the experimentally measured mass to the calculated mass. acs.org

Derivative Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridineC₁₅H₁₆N₄252.1375252.1370
3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridineC₁₆H₁₇N₃O267.1372267.1367
2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridineC₁₅H₁₄BrN₃316.0448316.0448
Data represents various derivatives of the core structure. acs.org

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used for structural confirmation. mdpi.com

The study of fragmentation pathways for protonated imidazo[1,2-a]pyridines, a related class of compounds, has shown that characteristic fragmentation involves cleavage of bonds within the heterocyclic system and loss of small neutral molecules. nih.gov For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. Its fragmentation in an MS/MS experiment could involve:

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ or C-CH₃ bond.

Ring cleavage: Fragmentation of the pyridine or imidazole ring system.

Loss of small neutral molecules: Such as HCN or CH₃CN, which are common losses from nitrogen-containing heterocyclic compounds.

By analyzing the masses of the product ions, a fragmentation pathway can be proposed, providing further evidence for the assigned structure. mdpi.com The fragmentation of N-substituted thienylidenamines, for example, is significantly influenced by the nature of the substituents on the heterocyclic ring. arkat-usa.org

X-ray Crystallography

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of crystalline solids, offering unparalleled insights into the molecular conformation and intermolecular interactions of this compound derivatives.

Single crystal X-ray diffraction (SC-XRD) is a powerful technique used to determine the exact arrangement of atoms within a crystal. research-nexus.netresearchgate.net This method provides detailed information about bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. For instance, the crystal structures of novel alkyl-substituted imidazo[4,5-b]pyridine derivatives have been successfully confirmed using this technique. research-nexus.net In one study, the imidazopyridine moiety of a derivative was found to be non-planar, with a dihedral angle of 2.0 (3)° between the imidazole and pyridine rings. nih.gov The orientation of substituents, such as a 4-dimethylaminophenyl ring, relative to the core imidazopyridine structure has also been precisely determined, revealing an inclination of 27.4 (1)°. nih.gov

SC-XRD is also crucial for establishing the absolute configuration of chiral derivatives. By analyzing the diffraction pattern, the specific spatial arrangement of atoms can be determined, which is vital for understanding their biological activity and interaction with other chiral molecules.

Table 1: Crystallographic Data for a Representative Imidazo[4,5-b]pyridine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.3155(5)
b (Å)5.5980(2)
c (Å)18.3787(7)
β (°)110.045(2)
Z4
Note: Data for a representative cocrystal of a related pyridine derivative. researchgate.net Specific data for this compound was not available in the search results.

The study of co-crystals and supramolecular assemblies reveals how molecules of this compound derivatives interact with each other and with other molecules to form well-ordered, multi-component crystalline structures. nih.govmdpi.com These interactions, which are primarily non-covalent (e.g., hydrogen bonding, π-π stacking), govern the crystal packing and can significantly influence the physical properties of the material. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. research-nexus.netnih.gov For example, in the crystal structure of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, Hirshfeld analysis showed that the most significant contributions to crystal packing come from H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%) contacts. nih.gov Such analyses provide a detailed understanding of the forces that stabilize the crystal lattice. The formation of hydrogen-bonded chains and other supramolecular motifs has been observed in related imidazopyridine structures. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental vibrational spectra. nih.govnih.gov By calculating the vibrational frequencies of a proposed structure, researchers can make detailed assignments of the observed IR and Raman bands. researchgate.net For instance, the vibrational spectra of imidazo[4,5-c]pyridine and its derivatives have been analyzed with the aid of DFT calculations, allowing for the identification of normal modes unique to the imidazopyridine skeleton. nih.gov Studies on dimethyl-substituted pyridine derivatives have also utilized DFT to investigate the C-H stretching and bending frequencies. nih.gov

The positions and intensities of vibrational bands can be sensitive to the molecular conformation and intermolecular interactions. For example, the formation of hydrogen bonds can lead to characteristic shifts in the vibrational frequencies of the involved functional groups.

Table 2: Selected Vibrational Frequencies for Imidazo[4,5-b]pyridine Derivatives

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretch3140
C=O Stretch (pyrimidine ring)1645
C=C and C=N Vibrations1621-1557
Note: Data from a related benzo[4',5']imidazo[2',1',6,1]pyrido[2,3-d]pyrimidine derivative. igminresearch.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) provides information about the energy gap between these orbitals.

For this compound derivatives, the UV-Vis absorption spectra are influenced by the electronic nature of substituents on the imidazo[4,5-b]pyridine core and the solvent polarity. irb.hr Electron-donating groups can cause a red-shift (bathochromic shift) in the absorption maximum, while electron-withdrawing groups can have the opposite effect. irb.hr

The polarity of the solvent can also significantly affect the electronic transitions. libretexts.orgsemanticscholar.org Polar solvents can stabilize the ground or excited state of a molecule to different extents, leading to shifts in the absorption spectrum. For example, a change in solvent from a non-polar one like hexane (B92381) to a polar one like methanol (B129727) can cause a noticeable blue-shift (hypsochromic shift) in the n-π* transition of pyridine. libretexts.org This is due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding with the solvent. libretexts.org

Table 3: Solvent Effects on the Absorption Maxima (λmax) of an Imidazo[4,5-b]pyridine Derivative

Solventλmax (nm)
Dichloromethane385
Tetrahydrofuran383
Acetonitrile380
Methanol378
Water375
Note: Data for a representative imidazo[4,5-b]pyridine derived iminocoumarin. irb.hr

Advanced Photophysical Characterization (e.g., Fluorescence, Time-Resolved Spectroscopy)

Advanced photophysical characterization techniques, such as fluorescence spectroscopy and time-resolved spectroscopy, provide detailed insights into the excited-state properties and dynamics of this compound derivatives.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence emission spectrum is typically mirror-imaged to the absorption spectrum and occurs at longer wavelengths (lower energy), a phenomenon known as the Stokes shift. The fluorescence intensity and quantum yield are sensitive to the molecular structure and the environment. nih.gov For instance, the introduction of a hydroxymethyl group can enhance the fluorescence intensity of imidazo[1,2-a]pyridines. nih.gov

Solvent polarity can also have a strong impact on fluorescence characteristics. irb.hr In some cases, a decrease in solvent polarity can lead to a hyperchromic effect (increased fluorescence intensity). irb.hr

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. mdpi.com Time-resolved studies can reveal the presence of different excited-state processes, such as excited-state intramolecular proton transfer (ESIPT) or twisted intramolecular charge transfer (TICT), which can act as efficient non-radiative deactivation pathways. acs.org These processes are often highly sensitive to the solvent environment. acs.org

Table 4: Photophysical Data for a Representative Imidazo[4,5-b]pyridine Derivative

Solventλem (nm)Quantum Yield (ΦF)
Dichloromethane4250.15
Tetrahydrofuran4200.12
Acetonitrile4150.08
Methanol4100.05
Water4050.01
Note: Data for a representative imidazo[4,5-b]pyridine derived iminocoumarin. irb.hr

Reactivity and Reaction Mechanisms of 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold

The imidazo[4,5-b]pyridine nucleus possesses distinct sites for electrophilic and nucleophilic attack. The imidazole (B134444) ring is generally more susceptible to electrophilic substitution, while the pyridine (B92270) ring is the primary site for nucleophilic substitution.

Electrophilic Aromatic Substitution: The imidazole moiety is inherently electron-rich, making it the preferred site for reactions with electrophiles. However, within the fused system, the C3 position of imidazo[1,2-a]pyridines is known to be a primary site for electrophilic attack, such as in aza-Friedel–Crafts reactions. nih.govmdpi.com For the imidazo[4,5-b]pyridine system, electrophilic substitution is less common but would be predicted to occur on the electron-rich imidazole ring. The presence of the electron-donating methyl group at the C2 position in 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine would further activate the imidazole ring towards electrophiles, although the substitution at both C2 and N3 limits the available positions for attack.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, particularly when substituted with a good leaving group (like a halogen) at the C6 position. nih.gov Nucleophilic aromatic substitutions are common on pyridine and related heterocyclic systems. nih.gov The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-donating methyl groups on the imidazole portion of this compound would have a minor deactivating effect on the pyridine ring's susceptibility to nucleophilic attack compared to an unsubstituted scaffold. For SNAr to occur, a precursor such as 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine would be required.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Scaffold Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds, including imidazo[4,5-b]pyridines. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of diverse derivatives.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron species, such as a boronic acid. wikipedia.orgorganic-chemistry.org This method has been successfully used for the synthesis of 2-substituted and 2,6-disubstituted imidazo[4,5-b]pyridines, which have shown potential as lead compounds in drug discovery. nih.govnih.gov For the diversification of the this compound scaffold, a halogenated precursor (e.g., at the C6 position) would be reacted with various aryl or vinyl boronic acids under palladium catalysis. The general advantage of the Suzuki reaction lies in the mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov

Hypothetical Suzuki Coupling Reactions for Scaffold Diversification

Entry Halogenated Scaffold Boronic Acid Catalyst/Base Product
1 6-Bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 2,3-Dimethyl-6-phenyl-3H-imidazo[4,5-b]pyridine
2 6-Bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (4-Hydroxyphenyl)boronic acid Pd(PPh₃)₄ / K₂CO₃ 4-(2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-6-yl)phenol

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for creating sp²–sp carbon bonds and has been widely applied in the synthesis of complex molecules and organic materials. nih.gov Similar to the Suzuki coupling, a halogenated this compound could be coupled with various terminal alkynes to introduce alkynyl moieties, which are valuable functional groups for further synthetic transformations.

Oxidation and Reduction Chemistry of the Imidazopyridine Ring System

The oxidation and reduction of the imidazopyridine core can lead to different products depending on the reagents and conditions used.

Oxidation: The pyridine nitrogen atom in the imidazo[4,5-b]pyridine ring can be oxidized to form an N-oxide. This transformation is common for pyridine and its derivatives and can alter the reactivity of the ring system. For instance, pyridine N-oxides have been used as oxidants in gold-catalyzed redox reactions for the synthesis of related imidazo[1,2-a]pyridines. nih.gov The N-oxide can also facilitate nucleophilic substitution at positions ortho and para to the nitrogen.

Reduction: The reduction of the imidazo[4,5-b]pyridine ring system typically requires catalytic hydrogenation under specific conditions. More commonly, reduction is employed on substituted derivatives, such as the reduction of a nitro group to an amino group. The reductive cyclization of 2-nitro-3-aminopyridine derivatives is a key step in the synthesis of the imidazo[4,5-b]pyridine scaffold itself. mdpi.comacs.org

Tautomerism and Prototropic Isomerization Studies

Tautomerism is a key feature of many nitrogen-containing heterocycles. For the parent imidazo[4,5-b]pyridine, prototropic tautomerism can occur, involving the migration of a proton between the N1 and N3 positions of the imidazole ring.

However, in this compound, the presence of a methyl group on the N3 nitrogen atom prevents this specific N1-H/N3-H tautomerism. The structure is "locked" as the 3H-imidazo[4,5-b]pyridine isomer. While the most common form of tautomerism is blocked, other forms, such as annular tautomerism involving protonation at different nitrogen sites, can still be considered, especially in acidic conditions. Studies on related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have shown that alkylation can lead to a mixture of regioisomers, with substitution occurring at N3 and the pyridine nitrogen N4 (also referred to as N5 in standard nomenclature), indicating the accessibility of different nitrogen atoms. nih.gov

Acid-Base Properties and Protonation Equilibria

The this compound molecule contains three nitrogen atoms, each with a lone pair of electrons, making it a basic compound. The basicity of these nitrogens varies, leading to specific sites of protonation.

N1: This is a pyrrole-type nitrogen. Its lone pair is part of the aromatic π-system of the imidazole ring, making it the least basic.

N3: This nitrogen is substituted with a methyl group. While it is a pyridine-type nitrogen within the imidazole ring, its basicity is generally lower than that of the pyridine ring nitrogen.

N5 (or N4): This is a pyridine-type nitrogen in the six-membered ring. Its lone pair is not involved in the aromatic system, making it the most basic site and the most likely position for protonation.

Predicted Basicity and Protonation Sites

Nitrogen Atom Type Relative Basicity Primary Protonation Site?
N1 Pyrrole-type Low No
N3 Imidazole (Pyridine-type) Moderate No

Investigations into Reactive Intermediates and Reaction Pathways

Understanding the reactive intermediates and pathways is crucial for predicting the outcomes of chemical reactions.

Electrophilic Substitution: The reaction would proceed through a positively charged intermediate, a sigma complex or arenium ion, where the electrophile has attached to a carbon atom of the imidazole ring, delocalizing the positive charge over the ring system.

Nucleophilic Substitution: The pathway involves the formation of a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which then expels the leaving group to restore aromaticity. nih.gov

Metal-Catalyzed Coupling: The catalytic cycles for Suzuki and Sonogashira reactions involve distinct organometallic intermediates. Key steps include oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron or copper acetylide species, and reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org

Redox Reactions: Oxidation or reduction reactions can involve radical intermediates. For example, electrochemical oxidation can generate a radical cation, which can then undergo further reactions. researchgate.net

Computational and Theoretical Investigations of 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method used to study the properties of imidazo[4,5-b]pyridine derivatives. research-nexus.netuctm.edu By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. researchgate.netmdpi.com Functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G** are commonly employed for geometry optimization and property prediction of this class of heterocyclic compounds. research-nexus.nettandfonline.com

The electronic structure of a molecule governs its reactivity and physical properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. uctm.eduresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net For imidazo[4,5-b]pyridine derivatives, DFT calculations are used to determine these energy levels and map the spatial distribution of the HOMO and LUMO orbitals, identifying the likely sites for electronic interactions. uctm.edunih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In MEP maps, red-colored areas represent negative potential, highlighting sites prone to electrophilic attack, while blue areas indicate positive potential, corresponding to sites for nucleophilic attack. This analysis is instrumental in predicting intermolecular interaction sites. nih.gov

Below is a table of representative quantum chemical descriptors calculated for a related imidazo[4,5-b]pyridine derivative, illustrating the typical data obtained from such analyses.

Table 1: Calculated Quantum Chemical Properties for a Representative Imidazo[4,5-b]pyridine Derivative.
ParameterValueSignificance
EHOMO-6.30 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.81 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.49 eVDifference between LUMO and HOMO energies; indicates chemical reactivity and stability. uctm.edu
Hardness (η)2.245 eVMeasure of resistance to change in electron distribution; calculated from the energy gap. researchgate.net
Electronegativity (χ)4.055 eVMeasure of the power of an atom or group to attract electrons. uctm.edu

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. research-nexus.net Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting excitation energies and oscillator strengths that correspond to the absorption maxima (λmax). irb.hr These calculations help understand how solvent polarity and substituents influence the spectral responses. irb.hr

Furthermore, DFT can accurately predict vibrational frequencies (IR and Raman spectra). The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental spectra. tiu.edu.iq Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. uctm.edu The predicted chemical shifts serve as a valuable tool for confirming the regiochemistry and constitution of imidazo[4,5-b]pyridine isomers. nih.gov

The imidazo[4,5-b]pyridine scaffold can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the heterocyclic core. The principal tautomers are the 1H, 3H, and 4H forms. The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical and physical properties.

DFT calculations are used to determine the ground-state energies of each tautomer, thereby predicting their relative stabilities. researchgate.netnih.gov These calculations can be performed in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net For 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine, the specified nomenclature indicates that the 3H tautomer is the form of interest. Computational studies on related systems have shown that the position of substituents and the nature of the solvent can influence which tautomer is energetically most favorable. researchgate.netmdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable asset for elucidating the mechanisms of chemical reactions. For the synthesis of the imidazo[4,5-b]pyridine skeleton, which typically involves the condensation of 2,3-diaminopyridine (B105623) with aldehydes or carboxylic acids followed by oxidative cyclization, computational methods can map the entire reaction pathway. nih.goveurjchem.com

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the desired reactants and products. This level of mechanistic detail is often difficult to obtain through experimental means alone and is crucial for optimizing reaction conditions to improve yields and selectivity. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. tandfonline.comresearchgate.net For this compound, QSPR models can be developed to predict key physicochemical properties without the need for experimental measurement. mdpi.com

These models are built using a set of molecular descriptors, which are numerical values derived from the chemical structure. tiu.edu.iq These descriptors can be calculated using computational software and are categorized based on the information they represent: electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. imist.ma By applying statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to a specific property. tandfonline.com Such models are valuable for predicting properties like solubility, partition coefficient (logP), and chromatographic retention times for novel derivatives. researchgate.netmdpi.com

Table 2: Common Molecular Descriptors Used in QSPR Studies and the Properties They Can Predict.
Descriptor CategoryExample DescriptorsPredicted Physicochemical Property
ElectronicDipole moment, HOMO/LUMO energies, Partial atomic chargesReactivity, Polarity
Steric/TopologicalMolecular Weight, Molecular Volume, Surface Area, Wiener IndexBoiling point, Density, Molar refractivity
HydrophobicCalculated logP (e.g., ClogP, AlogP)Solubility, Partition coefficient
Quantum-ChemicalTotal energy, Heat of formationThermodynamic stability

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions. researchgate.netacs.org Unlike quantum methods that are typically limited to static structures, MD uses classical mechanics to simulate the movement of atoms and molecules over time, from picoseconds to microseconds. mdpi.comfraserlab.com

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule in a solvent box (e.g., water), one can observe the rotation around single bonds and the flexibility of the ring system. researchgate.net This provides a dynamic picture of the molecule's preferred shapes and the energy barriers between different conformations. nih.gov

MD simulations are also exceptionally useful for studying solvent interactions. researchgate.net By analyzing the simulation trajectory, one can calculate radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from a specific atom or functional group on the solute. researchgate.net This analysis reveals the structure of the solvation shell around the molecule. Furthermore, the number and lifetime of hydrogen bonds between the solute and solvent molecules can be quantified, providing a detailed understanding of how this compound interacts with its environment at a molecular level. mdpi.comresearchgate.net

Derivatization and Structural Modification Strategies for Enhanced Chemical Utility

Synthesis of Substituted 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine Analogs

The synthesis of analogs based on the this compound scaffold can be achieved by modifying the core synthetic routes or by post-synthesis functionalization of the parent molecule. The most prevalent method for constructing the imidazo[4,5-b]pyridine ring system involves the condensation of substituted 2,3-diaminopyridines with appropriate carbonyl compounds or their equivalents. nih.gov To obtain analogs of this compound, one could start with a pre-functionalized 2,3-diaminopyridine (B105623) and react it with acetic anhydride or a related reagent to form the 2-methyl-imidazole portion, followed by methylation at the N3 position.

Modern synthetic methodologies have provided more efficient and versatile routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental for introducing aryl or heteroaryl substituents onto the pyridine (B92270) ring, typically at halogenated positions like C6. nih.govresearchgate.net This allows for the rapid generation of a diverse library of analogs. Similarly, palladium-catalyzed amidation provides a facile pathway to various substituted products. organic-chemistry.org Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields for certain derivatives. researchgate.net

Table 1: Synthetic Strategies for this compound Analogs
Synthetic StrategyDescriptionTypical Substituents IntroducedReference
Condensation ReactionCyclization of a substituted 2,3-diaminopyridine with an appropriate electrophile (e.g., aldehyde, carboxylic acid).Substituents on the pyridine ring (C5, C6, C7). nih.govnih.gov
Suzuki Cross-CouplingPalladium-catalyzed reaction between a halogenated imidazo[4,5-b]pyridine and a boronic acid.Aryl, heteroaryl groups at C6. nih.gov
Palladium-Catalyzed AmidationCoupling of 2-chloro-3-amino-pyridines with primary amides followed by cyclization.Various substituents at the C2 position. organic-chemistry.org
One-Pot Multicomponent ReactionCopper-catalyzed reaction of pyridinamines, aldehydes, and azide to form the fused heterocyclic system.Diverse substituents at multiple positions. researchgate.net

Regiospecific Functionalization at Nitrogen Atoms (N1, N3) and Carbon Positions (C2, C6, C7)

Post-synthetic modification of the this compound core allows for precise structural alterations. The regioselectivity of these reactions is a critical consideration.

Nitrogen Atoms (N1, N3): In the parent compound, the N3 position is already occupied by a methyl group. The remaining pyridine nitrogen, often designated N4 (corresponding to N1 in the systematic naming of the parent ring system), is a primary site for functionalization. N-alkylation is a common strategy, typically performed using an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govfabad.org.tr However, such reactions on related imidazo[4,5-b]pyridines can sometimes lead to a mixture of regioisomers, making purification and structural confirmation essential. researchgate.netmdpi.commdpi.com Advanced spectroscopic techniques like 2D-NOESY and HMBC are used to definitively assign the structure of the resulting regioisomers. nih.govfabad.org.tr

Carbon Positions (C2, C6, C7):

C2 Position: As this position is already substituted with a methyl group, direct functionalization is challenging. Analogs with different C2 substituents are typically prepared via total synthesis, for instance, by condensing a diaminopyridine with different aldehydes or carboxylic acids. researchgate.netacs.org

Pyridine Ring (C5, C6, C7): The pyridine moiety is susceptible to electrophilic substitution, particularly halogenation. Chlorination and bromination in acetic acid can lead to the formation of 5,6-dihalo derivatives. researchgate.net Iodination using iodine monochloride (ICl) has been shown to yield 6-iodo derivatives. researchgate.net These halogenated intermediates are highly valuable as they serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon or carbon-heteroatom bonds, thereby enabling extensive diversification at the C6 position. nih.govresearchgate.net Direct C-H functionalization is an emerging and powerful tool for derivatizing heterocyclic cores, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. acs.orgrsc.org

Table 2: Regiospecific Functionalization Reactions
PositionReaction TypeTypical ReagentsProductReference
N1 (N4)AlkylationAlkyl halides (e.g., 4-methoxybenzyl chloride), K₂CO₃, DMFN1-alkylated analog fabad.org.tr
C6BrominationBromine, Acetic Acid6-Bromo analog researchgate.net
C6IodinationIodine monochloride (ICl), Acetic Acid6-Iodo analog researchgate.net
C5, C6Chlorination/BrominationChlorine/Bromine, Acetic Acid5,6-Dichloro/Dibromo analog researchgate.net

Influence of Substituents on Electronic, Steric, and Conformational Properties

The introduction of different functional groups at various positions on the this compound scaffold profoundly impacts its molecular properties.

Electronic Properties: Substituents on the pyridine ring significantly modulate the electron density of the heterocyclic system. Electron-withdrawing groups (EWGs), such as halogens (Cl, Br) or nitro groups, decrease the electron density, making the ring more susceptible to nucleophilic attack and influencing its photophysical properties. uctm.eduresearchgate.net For instance, the presence and position of chloro-substituents have been shown to alter the two-photon absorption cross-section of imidazo[4,5-b]pyridine derivatives. researchgate.net Conversely, electron-donating groups (EDGs) like methoxy (OCH₃) or amino (NH₂) groups increase the electron density, affecting the molecule's basicity and reactivity towards electrophiles. These electronic perturbations also influence the HOMO-LUMO energy gap, which is a key parameter in materials science and for predicting chemical reactivity. uctm.edu

Steric and Conformational Properties: The size and shape of substituents play a crucial role in defining the molecule's three-dimensional structure and its ability to interact with other molecules, such as biological receptors. Bulky substituents, especially at positions adjacent to other groups (e.g., C7), can create steric hindrance that restricts bond rotation and locks the molecule into a specific conformation. When aryl groups are introduced at the C2 or C6 positions, steric clashes with neighboring atoms can influence the dihedral angle between the aryl ring and the imidazopyridine core. This conformational restriction is a key design element in developing selective enzyme inhibitors, where a specific spatial arrangement of pharmacophoric groups is required for optimal binding. nih.gov

Table 3: Effect of Substituents on Molecular Properties
Substituent TypeExample GroupsPositionInfluence on PropertiesReference
Electron-Withdrawing (EWG)-Cl, -Br, -NO₂, -CNC6, C7Decreases electron density of the ring system; alters redox potentials and absorption spectra. uctm.eduresearchgate.net
Electron-Donating (EDG)-OCH₃, -OH, -N(CH₃)₂C6, C7Increases electron density; enhances basicity. uctm.edu
Sterically Bulky-phenyl, -tert-butylC2, C6Restricts bond rotation, influences molecular conformation and dihedral angles. nih.gov
Hydrogen Bond Donor/Acceptor-OH, -NH₂, -COOHVariousIntroduces potential for specific intermolecular interactions, affecting solubility and biological target binding. nih.gov

Design Principles for Tailored Chemical Properties

The derivatization of the this compound scaffold is guided by rational design principles aimed at achieving specific chemical or biological functions. irb.hrnih.gov A key principle is the concept of bioisosterism, where the imidazo[4,5-b]pyridine core serves as a structural mimic of naturally occurring purines, allowing derivatives to interact with biological targets that recognize purines, such as protein kinases. uctm.edunih.gov

In drug discovery, design strategies focus on establishing Structure-Activity Relationships (SAR). This involves systematically modifying the scaffold at defined positions and evaluating the impact on a desired activity, such as enzyme inhibition or antiproliferative effects. For example, in the development of kinase inhibitors, modifications at the C2 and C6 positions are common. semanticscholar.org A lipophilic group at C2 might target a hydrophobic pocket in the enzyme's active site, while a group capable of hydrogen bonding at C6 could provide a crucial anchoring interaction. nih.govsemanticscholar.org

Another design principle involves tuning physicochemical properties like solubility and metabolic stability. Introducing polar groups (e.g., hydroxyl, carboxylate) can enhance aqueous solubility, which is often a prerequisite for bioavailability. Conversely, blocking sites of potential metabolism by introducing inert groups like fluorine can increase a compound's half-life in biological systems. The strategic placement of substituents allows chemists to balance potency, selectivity, and drug-like properties to create optimized molecules for specific applications. irb.hrsemanticscholar.org

Advanced Applications in Chemical Research Excluding Prohibited Elements

Utilization as Ligands in Coordination and Organometallic Chemistry

The imidazo[4,5-b]pyridine scaffold is recognized for its potential to act as a ligand in coordination and organometallic chemistry due to the presence of nitrogen atoms in its heterocyclic core, which can coordinate with metal ions. mdpi.comnih.gov

Synthesis and Characterization of Metal Complexes

A comprehensive search of chemical databases and scientific literature yielded no specific studies on the synthesis and characterization of metal complexes involving 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine as a ligand. While research on related imidazo[4,5-b]pyridine derivatives demonstrates their ability to form stable complexes with various metal ions, including zinc(II) and copper(II), no such data is available for the 2,3-dimethyl substituted variant. nih.gov The electronic and steric effects of the two methyl groups on the imidazole (B134444) ring of this compound could potentially influence its coordination behavior, but this remains an unexplored area of research.

Role in Homogeneous and Heterogeneous Catalysis

There is currently no published research on the application of this compound or its potential metal complexes in either homogeneous or heterogeneous catalysis. The catalytic activity of coordination complexes is highly dependent on the nature of both the metal center and the surrounding ligands. While metal complexes of other nitrogen-containing heterocyclic compounds are widely used as catalysts in a variety of organic transformations, the catalytic potential of this compound-based systems has not been investigated.

Applications in Material Science

The photophysical properties of imidazo[4,5-b]pyridine derivatives have led to their investigation in material science, particularly in the development of organic light-emitting diodes (OLEDs). ijrpr.comuni-giessen.de The electronic properties of these compounds can often be tuned by modifying the substituents on the heterocyclic core. irb.hr However, there are no specific reports on the material science applications of this compound. Its specific photophysical properties, such as absorption and emission spectra, quantum yield, and lifetime, which are crucial for applications in materials science, have not been documented in the scientific literature.

Organic Electronics and Optoelectronic Devices

There is limited specific research available on the direct application of This compound in organic electronics, such as in organic semiconductors or Organic Light-Emitting Diodes (OLEDs). However, the foundational imidazo[4,5-b]pyridine structure is a subject of interest in the design of novel materials for optoelectronic devices. Theoretical investigations into various derivatives have explored how the introduction of different electron-withdrawing groups can influence their electronic and optical properties, aiming to tailor them for specific device applications researchgate.net. The inherent π-conjugated system of the imidazo[4,5-b]pyridine core makes it a viable candidate for the development of new organic electronic materials, though the specific role of the 2,3-dimethyl substituted variant is yet to be fully elucidated.

Fluorescent Probes and Chemical Sensors (non-biological sensing)

The imidazo[4,5-b]pyridine scaffold is known to exhibit fluorescence, and its derivatives have been investigated for their potential as chemical sensors. While there is a lack of specific studies on This compound for non-biological sensing, related compounds have demonstrated promising capabilities. For instance, imidazo[4,5-b]pyridine-based iminocoumarins have been synthesized and evaluated as potential pH sensors, displaying changes in their photophysical properties in response to varying pH levels irb.hr. Furthermore, the coordination chemistry of tetracyclic imidazo[4,5-b]pyridine derivatives with metal ions such as Ca(II), Mg(II), Zn(II), and Cu(II) has been studied, indicating the potential for developing metal-ion sensors mdpi.com. These studies highlight the foundational potential of the imidazo[4,5-b]pyridine core in the design of novel fluorescent probes, an area where the 2,3-dimethyl derivative may find future applications.

Corrosion Inhibition Mechanisms and Materials Protection

A significant and well-documented application of imidazo[4,5-b]pyridine derivatives is in the field of corrosion inhibition, particularly for the protection of mild steel in acidic conditions. These compounds function by adsorbing onto the metal surface, creating a protective barrier against the corrosive environment. The adsorption mechanism involves the interaction of the nitrogen atoms' lone pair electrons and the π-electrons of the heterocyclic ring with the vacant d-orbitals of iron.

Several studies have quantified the high inhibition efficiency of various imidazo[4,5-b]pyridine derivatives. For example, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine has been shown to be an effective corrosion inhibitor, with its efficiency increasing with concentration elsevierpure.comnajah.eduimist.ma. Its adsorption on mild steel follows the Langmuir adsorption isotherm, suggesting the formation of a protective monolayer elsevierpure.comnajah.eduimist.ma. Other derivatives, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine , have also demonstrated high performance as mixed-type inhibitors researchgate.net. Similarly, 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine has been reported as an effective inhibitor, with its adsorption behavior described by the Flory-Huggins adsorption model researchgate.net. The efficacy of these compounds is substantiated by a combination of experimental techniques and theoretical calculations, which provide insight into the structure-performance relationship elsevierpure.comnajah.eduimist.maresearchgate.netresearchgate.net.

Corrosion Inhibition Efficiency of Imidazo[4,5-b]pyridine Derivatives on Mild Steel in 1 M HCl
CompoundConcentration (mM)Inhibition Efficiency (%)Reference
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine1.093.5 elsevierpure.comnajah.eduimist.ma
6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine0.188 researchgate.net
6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine0.190 researchgate.net
6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine0.192 researchgate.net

Analytical Chemistry Applications

Currently, there is a notable absence of scientific literature detailing the use of This compound as a reagent or as a stationary phase in chromatographic applications. While the structural and electronic properties of the imidazo[4,5-b]pyridine scaffold could theoretically lend themselves to such uses—for instance, in derivatization reactions to enhance analyte detection or in the design of selective stationary phases—these potential applications remain speculative and await dedicated research and validation.

Future Directions and Emerging Research Avenues in 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While various methods exist for the synthesis of the imidazo[4,5-b]pyridine core, future research must focus on developing novel and sustainable methodologies specifically tailored for 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine. acs.orgresearchgate.net Current efforts in the synthesis of related nitrogen heterocycles emphasize environmentally benign procedures and the use of green alternatives. nih.gov Future work should prioritize one-pot tandem reactions, which offer efficiency and reduce waste by combining multiple synthetic steps without isolating intermediates. acs.org

Key areas for development include:

Catalytic Processes : Exploration of novel transition metal catalysts or, more sustainably, transition-metal-free conditions could lead to more efficient and selective syntheses. numberanalytics.comrsc.org

Green Chemistry Approaches : The use of eco-friendly solvents like water-isopropanol mixtures, microwave-assisted synthesis to accelerate reaction times, and multicomponent reactions that increase atom economy are promising avenues. acs.orgnih.govnumberanalytics.comresearchgate.net

Flow Chemistry : Implementing continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. numberanalytics.com

These advancements will be crucial for making this compound and its derivatives more accessible for further research and potential applications.

Exploration of Advanced Spectroscopic Techniques for In-situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of this compound is essential for process optimization. Future research should leverage advanced spectroscopic techniques for real-time, in-situ monitoring. researchgate.net Techniques such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Raman spectroscopy can provide valuable insights into the transformation of functional groups as a reaction progresses. researchgate.net

Furthermore, time-resolved fluorescence techniques could be employed to study the photophysical behaviors of this compound, particularly if it demonstrates fluorescent properties, similar to other imidazopyridine derivatives. nih.govnih.gov Combining experimental spectroscopic data with computational analysis, such as Density Functional Theory (DFT) calculations, can provide a comprehensive picture of the molecule's electronic structure, stability, and reactivity, aiding in the rational design of new derivatives and materials. uctm.edunih.gov

Integration with Machine Learning and Artificial Intelligence for Chemical Synthesis and Property Prediction

Future research on this compound should embrace these technologies in several ways:

Synthesis Optimization : AI algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing this compound with the highest yield and purity. technologynetworks.com

Property Prediction : ML models can be developed to accurately and rapidly predict the physicochemical, pharmacological, and material properties of novel, un-synthesized derivatives of this compound. mdpi.comencyclopedia.pub This allows for virtual screening of large compound libraries to identify candidates with desired characteristics.

Novel Material Discovery : By analyzing structure-property relationships, ML can guide the design of new this compound-based materials with tailored functionalities. researchgate.net

This data-driven approach promises to shorten development cycles and uncover new applications for this heterocyclic compound. researchgate.net

Expansion into Novel Materials Science Applications

Nitrogen heterocycles are vital building blocks for a range of functional materials. numberanalytics.com The unique structural and electronic properties of the imidazo[4,5-b]pyridine scaffold suggest that this compound could be a valuable component in advanced materials. acs.org

Emerging research should focus on incorporating this molecule into:

Conducting Polymers : Derivatives of imidazoles are known to be components of conducting polymers. numberanalytics.com Future work could explore the polymerization of functionalized this compound monomers to create novel materials for organic electronics.

Fluorescent Probes and Dyes : Many imidazopyridine derivatives exhibit significant fluorescent properties. nih.gov Research into the photophysical characteristics of this compound could lead to its use in developing pH sensors, bio-imaging agents, or components for organic light-emitting diodes (OLEDs). irb.hr

Organometallic Chemistry : The nitrogen atoms in the heterocyclic system can act as ligands, coordinating with metal ions. This opens up possibilities for creating novel organometallic complexes with interesting catalytic or photophysical properties. acs.orgmdpi.com

Fundamental Studies on Advanced Reactivity and Photochemistry

A thorough understanding of the fundamental reactivity of this compound is necessary to unlock its full potential. While the reactivity of the general imidazopyridine scaffold is known, dedicated studies on this specific derivative are needed. Future investigations should explore its participation in various organic reactions, such as substitution, addition, and cycloaddition, to create a diverse library of new compounds. numberanalytics.com

A particularly promising area is the exploration of its photochemistry. nih.gov The use of visible light as a green and sustainable energy source for chemical transformations is a rapidly growing field. Research could investigate the use of this compound in:

Photocatalysis : Investigating whether the molecule or its derivatives can act as photocatalysts to facilitate organic reactions.

Photochemical Synthesis : Employing light-induced reactions to achieve novel C-H functionalization on the imidazo[4,5-b]pyridine core, allowing for the synthesis of complex derivatives that are difficult to access through traditional thermal methods. nih.gov

These fundamental studies will not only expand the chemical toolbox for modifying this compound but also pave the way for novel applications in synthesis and materials science.

Data Tables

Table 1: Summary of Future Research Directions for this compound.

Research Area Objective Key Methodologies & Techniques Potential Impact
Sustainable Synthesis Develop efficient, eco-friendly synthetic routes. Flow chemistry, microwave-assisted synthesis, green catalysts, one-pot reactions. Increased accessibility, reduced environmental impact, cost-effectiveness.
In-situ Monitoring Gain mechanistic insights into reactions. ATR-FTIR, Raman spectroscopy, time-resolved fluorescence, DFT calculations. Optimized reaction conditions, improved yields, deeper mechanistic understanding.
AI & Machine Learning Accelerate discovery and optimization. Predictive algorithms for property and reaction outcome, virtual screening. Faster development of new derivatives and materials, targeted synthesis.
Materials Science Create novel functional materials. Polymerization, spectroscopic analysis of photophysical properties. New organic electronics, fluorescent sensors, and organometallic complexes.

| Reactivity & Photochemistry | Explore fundamental chemical behavior. | C-H functionalization, photocatalysis, cycloaddition reactions. | Expanded library of derivatives, novel synthetic transformations. |

Table 2: Compound Names Mentioned in the Article.

Compound Name
This compound

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